C12H16BrN5O Structural Identity Verification: Essential Pre-Procurement Differentiation
The molecular formula C12H16BrN5O corresponds to multiple distinct compounds with different IUPAC names, InChI Keys, and CAS assignments. The monomeric bromopyrrole alkaloid 9,10-dihydrokeramadine (isolated from Agelas sp.) is characterized by IUPAC name N-[3-(2-amino-1-methyl-1H-imidazol-5-yl)propyl]-4-bromo-1H-pyrrole-2-carboxamide [1]. The imidazo[1,2-a]pyrazin-8-amine derivative (CAS 787590-44-7) carries the IUPAC name 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine and was evaluated as a Brk/PTK6 kinase inhibitor [2]. The pyrazolo[3,4-d]pyrimidine derivative (ChemSpace ID CSMB06309552524) is identified as {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol [3]. No direct head-to-head comparative biological activity data exists among these structural isomers in peer-reviewed literature.
| Evidence Dimension | Structural identity and CAS assignment |
|---|---|
| Target Compound Data | Three distinct structural isomers under formula C12H16BrN5O; only one has assigned CAS (787590-44-7) |
| Comparator Or Baseline | Other C12H16BrN5O isomers lack CAS registration or documented biological activity |
| Quantified Difference | Not applicable — structural distinction is categorical, not quantitative |
| Conditions | Literature and database survey (PubChem, ChemSpace, ChemicalBook, SpectraBase, Pherobase) |
Why This Matters
Procurement without structural verification risks acquiring an isomer lacking the desired biological activity or synthetic utility.
- [1] PhytoBank. 9,10-Dihydrokeramadine (PHY0006049). Chemical Formula: C12H16BrN5O. Average Molecular Weight: 326.198. IUPAC Name: N-[3-(2-amino-1-methyl-1H-imidazol-5-yl)propyl]-4-bromo-1H-pyrrole-2-carboxamide. View Source
- [2] Chemenu. 3-Bromo-N-(2-morpholinoethyl)imidazo[1,2-a]pyrazin-8-amine. CAS: 787590-44-7. Molecular Formula: C12H16BrN5O. Purity: 97%. View Source
- [3] ChemSpace. {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol. ChemSpace ID: CSMB06309552524. Mol formula: C12H16BrN5O. LogP: 1.55. View Source
